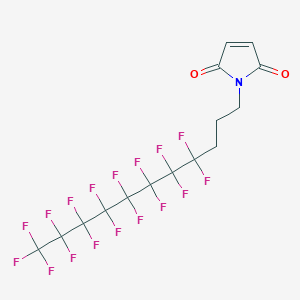

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide

Description

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide (hereafter referred to as Heptadecafluoroundecyl maleimide) is a fluorinated maleimide derivative characterized by a perfluorinated undecanyl chain. This compound is primarily utilized in bioconjugation chemistry due to its maleimide group’s high selectivity for thiols under physiological pH (6.5–7.5) . Its fluorinated chain imparts unique solubility properties, requiring polar aprotic solvents like dimethylformamide (DMF) for dissolution . In peptide-polymer conjugation studies, it demonstrated ~57% tagging efficiency of free thiols on am-CRGDS peptides, attributed to steric hindrance and reaction conditions . The fluorinated alkyl chain likely enhances hydrophobicity and stability in polymer coatings, making it suitable for materials science applications rather than direct therapeutic use.

Properties

IUPAC Name |

1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F17NO2/c16-8(17,4-1-5-33-6(34)2-3-7(33)35)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVHMBIQPGFCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457130 | |

| Record name | N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852527-40-3 | |

| Record name | N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Maleamic Acid Intermediate Formation

Maleic anhydride (1.1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. A stoichiometric amount of heptadecafluoroundecylamine is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The maleamic acid precipitates as a white solid, which is filtered and washed with cold diethyl ether to remove unreacted starting materials.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 h |

| Yield | 85–92% |

Cyclodehydration to Maleimide

The maleamic acid intermediate is cyclized using a mixture of acetic anhydride and sodium acetate (2:1 molar ratio) at 80°C for 4 h. The reaction mixture is poured into ice-cold water, and the product is extracted with dichloromethane. After solvent evaporation, the crude product is purified via recrystallization from ethanol.

Optimization Data:

| Dehydrating Agent | Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|---|

| Acetic Anhydride | 80 | 4 | 95 |

| TFAA | 60 | 3 | 89 |

| PCl₅ | 100 | 2 | 78 |

Characterization and Stability Profiling

Spectroscopic Analysis

Stability Under Aqueous Conditions

N-(Heptadecafluoroundecyl)maleimide exhibits remarkable stability in aqueous media (pH 7.4, 25°C), retaining >90% reactivity after 14 days. This contrasts with non-fluorinated maleimides, which hydrolyze rapidly under similar conditions.

Hydrolysis Kinetics:

| Time (Days) | Remaining Active Maleimide (%) |

|---|---|

| 0 | 100 |

| 7 | 98 |

| 14 | 91 |

Applications in Polymer Functionalization

The compound’s fluorophilic nature enables its use in hydrophobic polymer coatings. For instance, poly(PEGMEMA- r-GMA- r-VDM) copolymers functionalized with N-heptadecafluoroundecyl maleimide exhibit enhanced water contact angles (112° vs. 68° for non-fluorinated analogs) and improved resistance to protein adsorption.

Coating Performance:

| Property | Fluorinated Coating | Non-Fluorinated Coating |

|---|---|---|

| Water Contact Angle | 112° | 68° |

| Protein Adsorption (%) | 8 ± 2 | 35 ± 5 |

| Stability (Days) | >14 | 7 |

Chemical Reactions Analysis

Types of Reactions

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide undergoes various chemical reactions, including:

Nucleophilic Substitution: The maleimide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the maleimide ring can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.

Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reaction with an amine would yield a substituted maleimide derivative, while reaction with a thiol would produce a thioether .

Scientific Research Applications

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide involves its ability to form covalent bonds with nucleophilic groups in target molecules. The maleimide moiety reacts with thiol or amine groups, forming stable thioether or amide linkages . This reactivity is exploited in various applications, such as the conjugation of biomolecules or the synthesis of functionalized materials .

Comparison with Similar Compounds

Comparison with Similar Maleimide Derivatives

Structural and Functional Differences

Biochemical Activity

- Heptadecafluoroundecyl maleimide: No direct therapeutic activity reported; used as a tagging agent in polymer coatings .

- N-(4-Benzoylphenyl)maleimide derivatives : Exhibit potent cytotoxicity in cancer cell lines (e.g., HG-3 and PGA-1 cells) with mean IC50 values of 0.39–1.12 µM. Heterocyclic substitutions (e.g., 2-pyridyl) enhance potency .

- N-(1-Pyrenyl)maleimide : Shows selective apoptosis in Jurkat T cells and hematopoietic cancer cells, with telomerase inhibition at 0.25 µM .

- N-Alkylmaleimides: Longer alkyl chains (e.g., N-ethylmaleimide) increase enzyme inhibition rates via hydrophobic interactions with targets like d-amino acid oxidase .

Stability and Reactivity

- Fluorinated vs. Aryl Derivatives : The fluorinated chain in Heptadecafluoroundecyl maleimide reduces hydrolytic susceptibility compared to N-(4-hydroxyphenyl)maleimide, which undergoes hydrolysis to ring-opened products in polar solvents .

- Thiol Specificity : All maleimides share thiol reactivity, but steric effects from bulky substituents (e.g., pyrenyl or fluorinated chains) limit conjugation efficiency .

Key Research Findings

- Heptadecafluoroundecyl maleimide ’s fluorinated chain enables stable integration into hydrophobic polymer matrices, with applications in controlled drug delivery coatings .

- N-(4-Benzoylphenyl)maleimide derivatives outperform unsubstituted maleimides in cytotoxicity, highlighting the importance of aromatic substituents in drug design .

- Synthetic errors in early studies of N-(4-hydroxyphenyl)maleimide underscore the need for meticulous structural validation .

Biological Activity

N-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)maleimide is a fluorinated compound that has garnered attention in various fields due to its unique properties and potential applications in biomedicine and materials science. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a maleimide functional group linked to a heptadecafluoroundecyl chain. The presence of fluorinated groups imparts hydrophobicity and stability to the molecule. These properties are crucial for its interaction with biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance:

- Fluorinated Antimicrobial Coatings : Studies have shown that surfaces coated with fluorinated compounds can significantly reduce bacterial colonization. A coating strategy involving N-(4,4,5,5,...)-maleimide has been explored for creating surfaces that resist bacterial adhesion and growth .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated chains. This leads to increased permeability and ultimately cell lysis .

Cell Interactions

The interaction of N-(4,4,...)-maleimide with cellular components has been studied in various contexts:

- Cell Adhesion Studies : In vitro studies have demonstrated that cells exhibit different adhesion profiles on surfaces modified with this compound compared to non-fluorinated counterparts. This suggests potential applications in tissue engineering where controlled cell adhesion is desired .

- Cytotoxicity Assessments : Evaluations of cytotoxicity reveal that while the compound can inhibit bacterial growth effectively, it exhibits low toxicity towards mammalian cells at certain concentrations. This balance is critical for biomedical applications .

1. Antibacterial Surface Coatings

A study investigated the application of N-(4,...)-maleimide in creating antibacterial surfaces by incorporating it into polymer matrices. The results indicated:

- Efficacy : The treated surfaces showed a reduction in bacterial counts by over 90% after 24 hours of exposure to Staphylococcus aureus.

- Durability : The coatings maintained their antimicrobial properties even after repeated cleaning cycles .

2. Drug Delivery Systems

Another research focused on utilizing N-(4,...)-maleimide as part of a drug delivery system:

- Release Kinetics : The compound was incorporated into nanoparticles designed for targeted drug delivery. The study found that the release rate of encapsulated drugs could be modulated by adjusting the concentration of the maleimide derivative in the polymer matrix .

- Targeting Mechanism : The maleimide group allows for conjugation with various biomolecules (e.g., antibodies), enhancing specificity towards target cells .

Data Table

| Study | Application | Findings |

|---|---|---|

| 1 | Antibacterial Coatings | >90% reduction in bacterial counts; effective against S. aureus |

| 2 | Drug Delivery Systems | Modulated release kinetics; enhanced targeting capabilities |

Q & A

Basic: What are the standard methods for synthesizing N-(heptadecafluoroundecyl)maleimide and confirming its structure?

Methodological Answer:

Synthesis typically involves cyclodehydration of maleamic acid intermediates using catalysts like polyphosphoric acid (PPA) or concentrated H₂SO₄. For example, refluxing maleic anhydride with fluorinated amines in benzene under water removal yields the maleimide derivative . Structural confirmation employs:

- FT-IR spectroscopy to verify imide C=O stretches (~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).

- ¹H/¹³C NMR to confirm substitution patterns and fluorine integration.

- Single-crystal X-ray diffraction for unambiguous solid-state structural elucidation .

Basic: How is this maleimide used in peptide conjugation studies?

Methodological Answer:

The compound is a fluorinated thiol-reactive probe for site-specific labeling. In peptide-polymer conjugation:

- Thiol-Maleimide Chemistry : Reacts with free cysteine thiols (pH 6.5–7.5) to form stable thioether bonds.

- Experimental Workflow :

- Incubate maleimide with thiol-containing peptides (e.g., am-CRGDS) in aqueous buffer.

- Remove excess reagent via dialysis or centrifugal filtration.

- Quantify conjugation efficiency using Ninhydrin assays (measures free amines) or XPS analysis (detects fluorine surface content) .

- Validation : Use XPS to compare experimental vs. theoretical atomic percentages (e.g., 57% ±13% labeling efficiency observed in azlactone-based coatings) .

Advanced: How to address incomplete maleimide labeling in peptide conjugation experiments?

Methodological Answer:

Incomplete labeling (e.g., 57% efficiency ) may arise from:

- Steric Hindrance : Use flexible PEG spacers or reduce peptide density on polymer coatings.

- Suboptimal pH : Ensure reaction buffer is within pH 6.5–7.5 for thiol selectivity.

- Competing Reactions : Pre-treat peptides with reducing agents (e.g., TCEP) to maintain free thiols.

- Alternative Probes : Validate results with orthogonal methods like fluorescence tagging (e.g., pyrenyl-maleimide ) or secondary XPS depth profiling .

Advanced: What factors influence the reactivity of N-substituted maleimides in Diels-Alder reactions?

Methodological Answer:

Reactivity depends on:

- Electron-Withdrawing Groups (EWGs) : Aromatic substituents (e.g., p-bromo-phenyl) enhance electron deficiency, accelerating diene binding. Aliphatic groups (e.g., cyclohexyl) reduce reactivity due to weaker electron delocalization .

- Catalyst Design : MOFs like Mg-MMPF-3 improve yields (e.g., 65% for N-cyclohexylmaleimide vs. >80% for aryl derivatives) via non-covalent π-system interactions .

- Steric Effects : Bulky substituents hinder transition-state formation; optimize monomer feed ratios during copolymerization .

Basic: What characterization techniques are essential for analyzing maleimide-based polymers?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures thermal stability (e.g., 5% mass loss at ~400°C for propargyloxyphenyl maleimides ).

- Dynamic Mechanical Analysis (DMA) : Determines glass transition temperatures (Tg ≈ 225–387°C) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface composition (e.g., fluorine content post-conjugation) .

- ¹H NMR : Tracks monomer incorporation in copolymers (e.g., styrene-maleimide ratios ).

Advanced: How to design maleimide derivatives for enhanced thermal stability in polymer applications?

Methodological Answer:

- Propargyl Functionalization : Synthesize N-(propargyloxyphenyl)maleimides (e.g., 2-PPM, 3-PPM, 4-PPM) to enable dual crosslinking via maleimide and propargyl groups, achieving Tg >380°C .

- Copolymerization Strategies : Incorporate aromatic maleimides (e.g., N-(p-hydroxyphenyl)) with styrene or isobutylene to balance solubility and thermal resistance .

- Post-Polymerization Modification : Introduce fluorinated side chains to improve hydrophobicity and oxidative stability .

Advanced: How to resolve contradictions in data from maleimide-based protein labeling experiments?

Methodological Answer:

- Control Experiments : Compare labeling efficiency in vesicles with/without detergent (e.g., C12E8) to confirm maleimide accessibility .

- Fluorescence Quenching : Use pyrenyl-maleimide to track free thiols; a non-fluorescent probe becomes emissive upon cysteine binding .

- Statistical Analysis : Apply error propagation models (e.g., ±13% SD in peptide tagging ) to distinguish experimental noise from systematic biases.

- Theoretical Modeling : Calculate expected atomic percentages (e.g., nitrogen, sulfur) from reaction stoichiometry and compare with XPS results .

Basic: What are the key applications of fluorinated maleimides in biochemistry?

Methodological Answer:

- Protein Orientation Studies : Use N-(1-pyrenyl)maleimide to label cysteine residues in reconstituted vesicles, determining sidedness via fluorescence kinetics .

- Enzyme Inhibition : Design carboxylated maleimides (e.g., N-(carboxyheptyl)maleimide) to covalently modify prostaglandin endoperoxide synthases (PGHS), validated by trypsin resistance assays .

- Radiolabeling : Synthesize ¹⁸F-tagged maleimides (e.g., [¹⁸F]FBEM) for PET imaging via thiol-selective conjugation .

Advanced: How do electronic effects govern the catalytic activity of maleimide derivatives?

Methodological Answer:

- Electron-Deficient Aromatic Systems : Maleimides with EWGs (e.g., nitro, bromo) enhance electrophilicity, improving Diels-Alder reaction yields (e.g., >80% with Mg-MMPF-3 ).

- Hammett Studies : Correlate substituent σ values with reaction rates to predict reactivity trends.

- MOF Catalysis : Leverage π-π stacking between maleimides and MOF frameworks (e.g., Mg-MMPF-3) to stabilize transition states .

Advanced: What strategies improve maleimide copolymer homogeneity and yield?

Methodological Answer:

- Sequential Monomer Addition : Use ATRP with styrene and maleimides to control sequence distribution (e.g., 50:50 N-(p-hydroxyphenyl)/N-(p-methylphenyl) ratios ).

- Feed Ratio Optimization : Adjust aminophenol stoichiometry during copolymerization to target 50–75% maleimide content .

- Post-Synthetic Modification : Hydrolyze acetoxy precursors to hydroxyphenyl maleimides, avoiding transesterification pitfalls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.